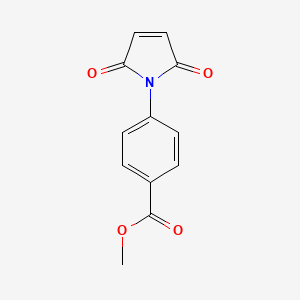

methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

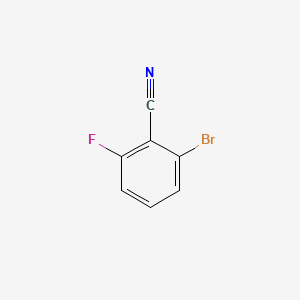

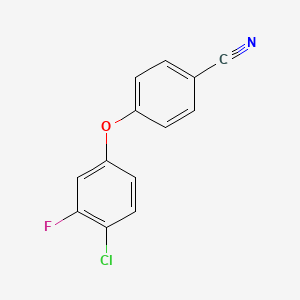

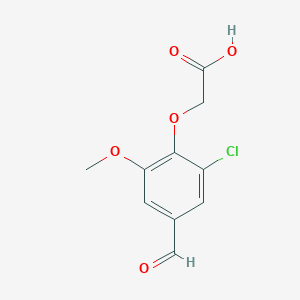

“Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is a chemical compound with the molecular formula C12H9NO4 . It is also known as “(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” in English and “N-马来酰基乙酸” in Chinese .

Synthesis Analysis

The synthesis of this compound has been achieved through the aza-Michael reaction of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide with secondary amines . This reaction resulted in the formation of new types of 3-R2-dialkylamino-substituted succinimides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring (a five-membered aromatic heterocycle) attached to a benzoate group . The pyrrole ring contains two carbonyl (C=O) groups at the 2 and 5 positions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.204 Da . Other physical and chemical properties such as density, melting point, boiling point, flash point, and refractive index are not available in the retrieved resources.Applications De Recherche Scientifique

Organotin(IV) Complexes Synthesis and Biological Applications : Shahid et al. (2005) synthesized and characterized complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with various organotin compounds. These complexes were tested for their biological activities against different bacteria and fungi, highlighting their potential in microbiology and pharmaceutical research (Shahid et al., 2005).

Efficient Synthesis of a Heterobifunctional Coupling Agent : Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent involving 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl] derivatives. This synthesis is crucial for chemoselective conjugation of proteins and enzymes, indicating its significance in biochemistry and molecular biology (Reddy et al., 2005).

Synthesis of Aromatic Pyrrole Derivatives for Electropolymerization : Schneider et al. (2017) studied the electropolymerization and electrocopolymerization of 4-(pyrrol-1-yl)-benzenethiol derivatives, including those with 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl units. This research is relevant in the field of materials science, particularly in the development of advanced polymeric materials (Schneider et al., 2017).

Synthesis and Applications in Electrochromic Devices : Almeida et al. (2017) described the synthesis of a pyrrole derivative linked to Methyl Red azo dye. The study focused on the electrochromic properties of the resultant polymers, demonstrating the application of these compounds in the development of electrochromic devices (Almeida et al., 2017).

Conducting Polymer Synthesis for Electrochromic Devices : Variş et al. (2006) synthesized a new soluble conducting polymer using a mixture of isomers including 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole, which was further used in electrochromic devices. This research contributes to the field of applied physics and materials science (Variş et al., 2006).

Synthesis of Novel Pyrrole Derivatives for Heterocyclic Chemistry : Koriatopoulou et al. (2008) reported a novel synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, starting from 1H-pyrrole-2-carbaldehyde. This study contributes to the field of organic chemistry, specifically in the synthesis of complex heterocyclic compounds (Koriatopoulou et al., 2008).

Mécanisme D'action

Target of Action

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as methyl 4-(2,5-dioxopyrrol-1-yl)benzoate, is a derivative of 1H-pyrrole-2,5-diones, commonly referred to as maleimides . Maleimides have been found to exhibit selective inhibitory activity against various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

The compound contains two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents . It can enter cycloaddition reactions and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, its inhibitory activity against cyclooxygenase can affect the biosynthesis of prostaglandin . Similarly, its interaction with enzyme kinase can influence the intracellular signaling mechanism .

Result of Action

The compound’s action can result in diverse biological activities. For example, derivatives of maleimides have been found to exhibit anticandidiasis and antituberculosis properties . They have also been used to synthesize succinimides with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities .

Propriétés

IUPAC Name |

methyl 4-(2,5-dioxopyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-2-4-9(5-3-8)13-10(14)6-7-11(13)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQKOFWQPCQEBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301616 |

Source

|

| Record name | methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40349-49-3 |

Source

|

| Record name | 40349-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)

![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)